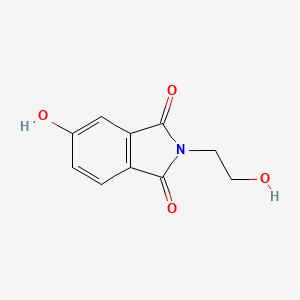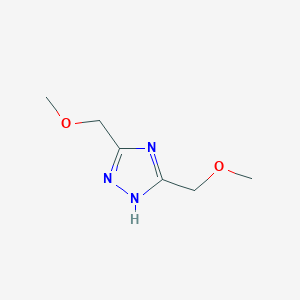
3,5-Bis(methoxymethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(methoxymethyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with methoxymethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole is used as a building block in organic synthesis. It can be employed in the preparation of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: Lacks the methoxymethyl groups, resulting in different chemical and biological properties.
3,5-Bis(hydroxymethyl)-1H-1,2,4-triazole: Contains hydroxymethyl groups instead of methoxymethyl groups, affecting its reactivity and solubility.
3,5-Bis(bromomethyl)-1H-1,2,4-triazole: The presence of bromomethyl groups can lead to different substitution reactions and biological activities.
Uniqueness: 3,5-Bis(methoxymethyl)-1H-1,2,4-triazole is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity, solubility, and biological activity. These groups can enhance the compound’s stability and facilitate its use in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
111853-52-2 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3,5-bis(methoxymethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3O2/c1-10-3-5-7-6(4-11-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
OOTPXBDRZSYPEM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

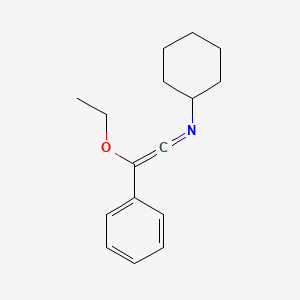
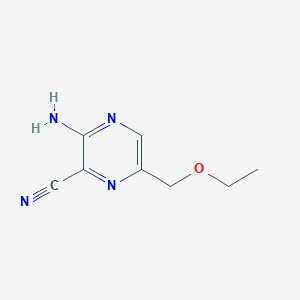
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)

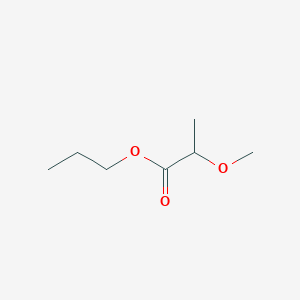
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)

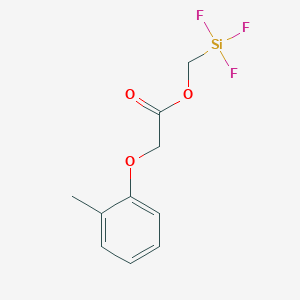
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)
